The compound can be sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, properties, and synthesis methods. It is classified under heterocyclic compounds due to the presence of nitrogen and oxygen atoms in its ring structure. Specifically, it features a five-membered oxadiazole ring that contributes to its chemical reactivity and biological activity .
The synthesis of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid typically involves several key steps:
The molecular structure of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid features a five-membered ring containing two nitrogen atoms and one oxygen atom. The InChI representation of this compound is:
The InChI Key is CVBZTKSCBCMNJP-UHFFFAOYSA-N, which provides a unique identifier for this chemical structure in databases .
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid undergoes various chemical reactions due to the functional groups present:
The mechanism of action for 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with biological targets:
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is typically a solid at room temperature with specific melting points that can vary based on purity.
The compound's solubility varies depending on the solvent used; it shows moderate solubility in polar solvents like water and ethanol. Its reactivity profile includes susceptibility to oxidation and reduction reactions due to the presence of functional groups .
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid has several applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century [1] [5]. Its pharmaceutical potential emerged in the 1940s with biological activity studies, culminating in the 1960s with Oxolamine—the first FDA-approved drug containing this scaffold, marketed as a cough suppressant [1] [2]. Over the past 40 years, 1,2,4-oxadiazoles have become integral to drug design, evidenced by Prenoxdiazine (antitussive), Pleconaril (antiviral), and Ataluren (treatment for Duchenne muscular dystrophy) [1] [2]. The 2011 discovery of phidianidines A/B in sea slugs marked a significant milestone, revealing selective bioactivity against dopamine transporters and opioid receptors [1] [7]. Scientific interest has doubled in the last 15 years, driven by the scaffold’s versatility in addressing neurological, infectious, and inflammatory diseases [2] [5].
Table 1: Historical Milestones of 1,2,4-Oxadiazole Pharmaceuticals
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppression | First-in-class 1,2,4-oxadiazole drug |
1980s | Prenoxdiazine | Antitussive | Optimized bioactivity via C5-substitution |
2000s | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibition |
2011 | Phidianidine A/B | CNS modulation | Natural products with opioid receptor affinity |
2014 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through therapy |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, offering enhanced metabolic stability while retaining hydrogen-bonding capabilities [2] [4]. This replacement mitigates hydrolysis vulnerabilities in ester-/amide-containing drugs, as evidenced by the 20-fold increased plasma half-life of oxadiazole analogs compared to their carbamate precursors [4]. The electronic asymmetry between C3 and C5 positions enables tailored interactions with biological targets: C5-substituted derivatives exhibit stronger electron-withdrawing effects, while C3 modifications optimize steric fit [5]. In Alzheimer’s drug design, 3-benzyl-5-aryl-1,2,4-oxadiazoles demonstrate dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibition, attributed to the scaffold’s ability to anchor simultaneously to catalytic and peripheral anionic sites [4] [10]. Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH₃) at the C5 phenyl ring enhance AChE inhibition (IC₅₀ = 0.0158–0.121 μM), outperforming donepezil [4].
Naturally occurring 1,2,4-oxadiazoles are rare, with only two documented classes: quisqualic acid from Quisqualis indica seeds and phidianidines A/B from the sea slug Phidiana militaris [1] [7]. Quisqualic acid acts as a potent agonist for metabotropic glutamate receptors (mGluR II/IV), making it a template for neurodegenerative disease therapeutics [1] [2]. Phidianidines incorporate a 3,5-disubstituted oxadiazole core linked to an indole system, exhibiting cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and selective inhibition of protein-tyrosine phosphatase 1B (PTP1B) [1] [7]. Synthetic analogs like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione emulate this bioactivity, showing IC₅₀ = 9.4 µM against diverse cancer cell lines [7]. These natural products validate the pharmacophore’s capacity for CNS penetration and multitarget engagement, inspiring derivatives like 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid for neurological applications [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: